molecular formula C21H19N3O5S2 B2867638 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate CAS No. 877650-78-7

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate

Cat. No. B2867638
CAS RN: 877650-78-7
M. Wt: 457.52
InChI Key: QWHOAINFTVTDPY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a cyclopropanecarboxamido group, a thiadiazol group, a pyran ring, and a dimethylbenzoate group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopropanecarboxamido and thiadiazol groups would likely contribute to the compound’s polarity, while the dimethylbenzoate group could potentially participate in aromatic interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a carboxamido group could make the compound polar and potentially soluble in water .

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Antimicrobial Agents : Research has highlighted the synthesis and evaluation of various chemical structures similar to the query compound, demonstrating significant antimicrobial properties. For example, a series of compounds bearing the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole moiety were synthesized and exhibited marked inhibition against bacterial and fungal strains, comparable to commercial antimicrobial agents (Reddy et al., 2010). Additionally, compounds with pyrazolo[3,4-d]pyrimidin-4(5H)-ones and related structures have shown anticancer and anti-5-lipoxygenase activities, suggesting their potential in therapeutic applications (Rahmouni et al., 2016).

  • Anticancer Activity : The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have demonstrated anticancer activities, suggesting the utility of these compounds in cancer therapy (Rahmouni et al., 2016). Carboxamide derivatives of benzo[b][1,6]naphthyridines, for instance, were potent cytotoxins against several cancer cell lines, highlighting the importance of structural variations in enhancing biological activity (Deady et al., 2003).

Enzyme Inhibition and Probe Design

  • Enzyme Inhibition : Compounds with thiadiazoline- and pyrazoline-based structures have been developed to inhibit nitric oxide synthase, demonstrating the importance of heterocyclic compounds in designing enzyme inhibitors (Arias et al., 2018). This research underscores the therapeutic potential of such compounds in treating diseases associated with nitric oxide synthase dysregulation.

  • Detection Probes : A highly sensitive coumarin–pyrazolone probe for the detection of Cr3+ ions and its application in living cells was developed, illustrating the versatility of these chemical structures in analytical chemistry and biological imaging (Mani et al., 2018). The probe's ability to detect Cr3+ ions in a biological context highlights the potential for these compounds in environmental and health-related applications.

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism of action would depend on its target in the body. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the specifics of the reaction .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S2/c1-11-3-4-14(7-12(11)2)19(27)29-17-9-28-15(8-16(17)25)10-30-21-24-23-20(31-21)22-18(26)13-5-6-13/h3-4,7-9,13H,5-6,10H2,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHOAINFTVTDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate

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